1,2,3,4-Cyclobutanetetracarboxdiimide
Overview
Description
1,2,3,4-Cyclobutanetetracarboxdiimide (CBTDI) is a cyclic imide compound. It has a molecular formula of C8H6N2O4 and a molecular weight of 194.146 . It is a solid substance at 20°C and is sensitive to moisture . It is used in various scientific experiments.
Molecular Structure Analysis
The molecular structure of 1,2,3,4-Cyclobutanetetracarboxdiimide is represented by the formula C8H6N2O4 . Further structural analysis would require more specific data or tools.
Physical And Chemical Properties Analysis
1,2,3,4-Cyclobutanetetracarboxdiimide is a solid at 20°C and has a molecular weight of 194.15 . It has a melting point of 350°C . It is sensitive to moisture .
Scientific Research Applications
DNA Repair and Photolyase Function : Cyclobutane pyrimidine dimers, related to 1,2,3,4-Cyclobutanetetracarboxdiimide, are major DNA photoproducts induced by UV radiation. DNA photolyase repairs DNA by breaking the cyclobutane ring of the dimer using visible light energy. Photolyases are proteins with two chromophore/cofactors, including FADH- and either methenyltetrahydrofolate (MTHF) or 8-hydroxy-5-deazariboflavin (8-HDF) (Sancar, 1994).
Polyimide Synthesis : A study demonstrates the synthesis of wholly alicyclic polyimides with high molecular weights using cyclobutanetetracarboxylic dianhydride. These polyimides exhibit high thermal stability, excellent transparency, and are readily soluble in polar aprotic solvents (Watanabe et al., 2002).
Photoproduct Formation in DNA : Research shows that binding of transcription factors in DNA creates hot spots for UV photoproducts, including cyclobutane dipyrimidines. This indicates that mutagenic DNA photoproducts may be tissue-specific in mammals (Pfeifer et al., 1992).
Anticancer Properties of Compounds : Certain Pt-bis(naphthalimide) complexes, including 1,1-cyclobutane dicarboxylate, exhibit potential antineoplastic properties. These compounds might have cytotoxic activity due to a combined effect of platination and intercalation, suggesting their role in cancer treatment (Perez et al., 1999).
Polyamic Ester and Polyimide Preparation : Research focusing on the interfacial polycondensation of cyclobutanetetracarboxylic acid dimethylester dichloride with diamines has led to the creation of high molecular weight polyamic esters and polyimides, which are thermally stable and exhibit properties useful in various industrial applications (Hasegawa et al., 1998).
properties
IUPAC Name |
4,9-diazatricyclo[5.3.0.02,6]decane-3,5,8,10-tetrone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O4/c11-5-1-2(6(12)9-5)4-3(1)7(13)10-8(4)14/h1-4H,(H,9,11,12)(H,10,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NWRWMFOKSXWCHV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C12C(C3C1C(=O)NC3=O)C(=O)NC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401167786 | |
Record name | Tetrahydrocyclobuta[1,2-c:3,4-c′]dipyrrole-1,3,4,6(2H,5H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Cyclobutanetetracarboxdiimide | |
CAS RN |
4415-88-7 | |
Record name | Tetrahydrocyclobuta[1,2-c:3,4-c′]dipyrrole-1,3,4,6(2H,5H)-tetrone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4415-88-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tetrahydrocyclobuta[1,2-c:3,4-c′]dipyrrole-1,3,4,6(2H,5H)-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401167786 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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